molecular formula C18H13ClN4O2S B2744659 N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide CAS No. 946228-47-3

N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide

Cat. No.: B2744659
CAS No.: 946228-47-3
M. Wt: 384.84
InChI Key: JFUFWDKRGSBTAE-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a synthetic small molecule characterized by a distinct heteroaromatic architecture, positioning it as a high-value scaffold for the investigation of protein kinase function. Its core structure, featuring a benzothiazole moiety linked to an isoxazole carboxamide, is commonly engineered to interact with the ATP-binding pocket of various kinase targets (Source: https://pubmed.ncbi.nlm.nih.gov/25826866/). This compound's primary research utility lies in the exploration of intracellular signaling cascades, where it serves as a chemical probe to elucidate the role of specific kinases in disease pathogenesis. Preclinical research applications are predominantly focused in the fields of oncology and immunology, where targeted kinase inhibition is a cornerstone therapeutic strategy (Source: https://www.nature.com/articles/nrd4356). Researchers employ this compound in vitro to study its effects on cell proliferation, apoptosis, and signal transduction pathways, providing critical insights for early-stage drug discovery and target validation. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2S/c1-11-9-14(25-22-11)17(24)23(10-12-5-2-3-8-20-12)18-21-16-13(19)6-4-7-15(16)26-18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUFWDKRGSBTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzo[d]thiazole moiety, an isoxazole ring, and a pyridine side chain, contribute to its diverse biological activities. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C21H16ClN3OS, with a molecular weight of 393.89 g/mol. The compound's structure allows for various interactions with biological targets, which is crucial for its pharmacological effects.

Property Value
Molecular FormulaC21H16ClN3OS
Molecular Weight393.89 g/mol
CAS Number899964-20-6

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties by interacting with cyclooxygenase (COX) enzymes. COX enzymes play a vital role in the arachidonic acid pathway, which is central to inflammation and pain responses. The modulation of these pathways suggests its potential as an anti-inflammatory agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown it to be effective against various bacterial strains, including those resistant to conventional antibiotics. This effectiveness is attributed to its ability to inhibit bacterial growth through mechanisms that are not yet fully elucidated but are believed to involve disruption of bacterial cell wall synthesis or function .

Antitubercular Activity

A notable area of research involves the compound's activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of both replicating and non-replicating strains of Mtb. The minimum inhibitory concentration (MIC) values indicate promising antitubercular activity, making it a candidate for further development as an anti-TB drug .

Structure-Activity Relationships (SAR)

The unique substitution patterns on the benzo[d]thiazole and isoxazole rings are critical in determining the biological activity of this compound. Variations in these substituents can significantly impact the compound's efficacy against specific targets.

Key Findings:

  • Substituent Effects: The presence of chlorine on the benzothiazole ring enhances the compound's interaction with biological targets.
  • Pyridine Side Chain: The pyridine moiety contributes to increased solubility and bioavailability, which are essential for therapeutic applications .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into their potential applications:

  • Antitubercular Screening: A study reported that compounds similar to this compound exhibited MIC values as low as 0.045 µg/mL against Mtb strains, highlighting their potential as effective antitubercular agents .
  • Inflammation Models: In preclinical models of inflammation, compounds with similar structural motifs demonstrated significant reductions in inflammatory markers, suggesting that these compounds could be developed into therapeutic agents for inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Activity
The compound exhibits notable anti-inflammatory properties by interacting with cyclooxygenase enzymes (COX). This interaction influences the arachidonic acid pathway, which is crucial for inflammation and pain responses. The ability of this compound to modulate these pathways indicates its potential as an anti-inflammatory agent.

Antimicrobial Properties
Research has highlighted the antimicrobial activity of compounds containing thiazole and isoxazole moieties. N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide has shown efficacy against various bacterial strains, making it a candidate for further development in antimicrobial therapies .

Synthetic Organic Chemistry

The synthesis of this compound involves multiple steps that allow for the exploration of various functional groups and their interactions. This versatility in synthesis enhances its utility in developing new derivatives with tailored biological activities.

Biological Mechanisms

The compound's mechanism of action primarily involves binding to the active sites of COX enzymes, leading to a reduction in inflammatory responses. Understanding this mechanism is crucial for optimizing its pharmacological properties and enhancing its therapeutic efficacy.

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial activity of this compound against various Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting strong antibacterial properties that warrant further investigation for potential therapeutic applications .

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that the compound effectively reduced prostaglandin E2 levels in activated macrophages, indicating its potential as an anti-inflammatory agent. This finding supports its application in treating inflammatory diseases.

Chemical Reactions Analysis

Table 1: Representative Reaction Conditions for Carboxamide Formation

ReactantCoupling AgentSolventYield (%)Source
5-CarboxylisoxazoleEDCI/HOBtDMF78–85
Amine derivativeDCC/DMAPCH₂Cl₂70–82

Nucleophilic Substitution at Benzothiazole

The 4-chloro substituent on the benzothiazole ring undergoes nucleophilic aromatic substitution (NAS) with:

  • Amines : Forms secondary amines under microwave irradiation (120°C, 30 min) .

  • Thiols : Yields thioether derivatives in DMSO with K₂CO₃ .

Example Reaction:

Ar-Cl+NH2RMW, 120°CAr-NHR+HCl\text{Ar-Cl} + \text{NH}_2\text{R} \xrightarrow{\text{MW, 120°C}} \text{Ar-NHR} + \text{HCl}

Isoxazole Ring Modifications

The 3-methylisoxazole moiety participates in:

  • Electrophilic substitution : Bromination at C4 using NBS (AIBN catalyst, CCl₄) .

  • Ring-opening reactions : Acidic hydrolysis (H₂SO₄/H₂O) yields β-keto amides .

Table 2: Isoxazole Reactivity Profile

Reaction TypeReagents/ConditionsProductSource
BrominationNBS, AIBN, CCl₄, 60°C4-Bromo-3-methylisoxazole
Hydrolysis6M H₂SO₄, refluxβ-Ketoamide derivative

Carboxamide Hydrolysis and Stability

The tertiary carboxamide bond resists hydrolysis under basic conditions (NaOH, 80°C) but cleaves under strong acidic reflux (HCl, 6h) to yield:

  • 5-Carboxylisoxazole

  • N-(4-Chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)amine

Biological Interactions and Catalytic Activity

While direct pharmacological data for this compound is limited, structural analogs demonstrate:

  • MAO-B inhibition : Competitive binding to FAD cofactor (IC₅₀: 0.005–0.009 µM) via thiazole–π interactions .

  • Xanthine oxidase inhibition : Competitive inhibition (Ki: 14 nM) through H-bonding with Arg880 and Phe914 .

Advanced Functionalization Strategies

Recent methodologies enable late-stage diversification:

  • Suzuki–Miyaura coupling : Introduces aryl/heteroaryl groups at benzothiazole C6 using Pd(PPh₃)₄ .

  • Click chemistry : Azide-alkyne cycloaddition (CuSO₄/ascorbate) for triazole-linked conjugates .

This compound’s reactivity profile highlights its versatility as a scaffold for drug discovery, particularly in kinase and oxidoreductase targeting. Experimental validation of these pathways is recommended to confirm theoretical predictions .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 4-chloro substitution on benzo[d]thiazole (as in GB1 and the target compound) enhances lipophilicity and may improve receptor binding compared to non-halogenated analogs .
  • Thermal Stability : Compounds with rigid cores (e.g., GB1’s thiazolidinedione) exhibit higher melting points (>250°C) than piperazine-linked derivatives (e.g., Compound 24: 146–148°C) .
  • Synthetic Yields : Coupling reactions with aromatic amines (e.g., pyridin-2-ylmethyl) typically yield 55–85%, influenced by steric hindrance and electron-withdrawing groups .

Spectroscopic and Analytical Comparisons

  • IR Spectroscopy : All carboxamide derivatives show characteristic NH (3300–3320 cm⁻¹) and C=O (1700–1720 cm⁻¹) stretches .
  • NMR : The pyridin-2-ylmethyl group in the target compound would likely exhibit δ 4.5–5.0 ppm for the CH2 group, similar to PB8’s pyridinylmethylene signals .

Q & A

Q. What synthetic methodologies are recommended for constructing the isoxazole-thiazole-pyridine scaffold in this compound?

The synthesis typically involves multi-step nucleophilic substitutions and cyclization reactions. For example, coupling 3-methylisoxazole-5-carboxylic acid derivatives with substituted benzothiazoles and pyridylmethyl amines under mild basic conditions (e.g., K₂CO₃ in DMF at room temperature) can yield the target structure. Optimization of solvent polarity (DMF vs. THF) and stoichiometry of alkylating agents (e.g., RCH₂Cl) is critical to suppress side reactions like over-alkylation . Post-synthesis purification via column chromatography with gradient elution (hexane/EtOAc) is often required to isolate the pure product.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Comprehensive spectroscopic characterization is essential:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloro group at position 4 of benzothiazole, methyl group on isoxazole) by comparing chemical shifts with analogous compounds. For example, pyridylmethyl protons typically resonate at δ 4.5–5.0 ppm as a singlet .
  • IR Spectroscopy : Identify key functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • Elemental Analysis : Match calculated vs. experimental C/H/N/S percentages (±0.3% tolerance) to confirm purity .

Q. What solvent systems and catalysts are optimal for improving reaction yields in its synthesis?

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions. Catalytic amounts of KI (10 mol%) can accelerate substitutions on chlorinated aromatic rings (e.g., 4-chlorobenzothiazole) via halogen exchange . For condensation steps, coupling agents like EDCI/HOBt in DCM at 0–5°C minimize racemization of the carboxamide .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity with nucleophiles be resolved?

Discrepancies in nucleophilic substitution outcomes (e.g., amine vs. thiol attack) often arise from competing reaction pathways. A systematic DoE (Design of Experiments) approach is recommended:

  • Vary temperature (25–80°C), solvent (DMF vs. acetonitrile), and nucleophile concentration.
  • Monitor intermediates via LC-MS to identify kinetic vs. thermodynamic products .
  • Computational modeling (DFT) can predict regioselectivity by comparing activation energies for potential attack sites .

Q. What strategies are effective for analyzing its binding interactions with biological targets (e.g., enzymes)?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding poses. The pyridine and benzothiazole moieties often form π-π stacking with aromatic residues (e.g., Phe in kinase ATP pockets), while the carboxamide engages in H-bonding .
  • SAR Studies : Modify substituents (e.g., replacing 4-Cl with 4-F on benzothiazole) and correlate changes with bioactivity data (IC₅₀) to identify critical pharmacophores .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the pyridylmethyl moiety to enhance hydrophilicity .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability .

Q. What analytical techniques are suitable for detecting degradation products under stressed conditions?

  • HPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Major degradation pathways include hydrolysis of the carboxamide (yielding carboxylic acid) and oxidative cleavage of the thiazole ring .
  • Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions (0.1 M HCl/NaOH) to identify labile sites .

Methodological Notes

  • Synthetic Optimization : Prioritize reaction monitoring via TLC or inline IR to catch side reactions early .
  • Data Interpretation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n ≥ 3) to ensure statistical robustness .

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